Hexa-2,4-dienoyl azide
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Overview
Description
Hexa-2,4-dienoyl azide is an organic compound characterized by the presence of an azide group attached to a hexa-2,4-dienoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexa-2,4-dienoyl azide can be synthesized through a diazo transfer reactionThe reaction is typically carried out in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide, under mild conditions to avoid decomposition of the azide group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure safety and efficiency, given the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: Hexa-2,4-dienoyl azide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The azide group can act as a nucleophile, participating in substitution reactions with electrophiles such as alkyl halides.
Cycloaddition: Azides can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Nucleophilic Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: Triazoles.
Scientific Research Applications
Hexa-2,4-dienoyl azide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of polymers and other materials with unique properties.
Biological Studies: Utilized in the development of bioorthogonal chemistry techniques, allowing for the labeling and tracking of biomolecules in living systems.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of hexa-2,4-dienoyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions are facilitated by the electron-rich nature of the azide group, which makes it a good nucleophile and a reactive intermediate in organic synthesis .
Comparison with Similar Compounds
Hexa-2,4-dienoyl azide can be compared with other azide-containing compounds, such as:
Phenyl Azide: Similar in reactivity but differs in the aromatic nature of the phenyl group.
Benzyl Azide: Contains a benzyl group, making it more reactive in nucleophilic substitution reactions.
Alkyl Azides: Simpler structures with varying chain lengths, used in similar reactions but with different reactivity profiles.
Uniqueness: this compound is unique due to the presence of conjugated double bonds in the hexa-2,4-dienoyl moiety, which can influence its reactivity and stability. This makes it a valuable compound in synthetic chemistry and materials science .
Properties
CAS No. |
65899-52-7 |
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Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
hexa-2,4-dienoyl azide |
InChI |
InChI=1S/C6H7N3O/c1-2-3-4-5-6(10)8-9-7/h2-5H,1H3 |
InChI Key |
QCZRRHZEWZQYIL-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(=O)N=[N+]=[N-] |
Origin of Product |
United States |
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